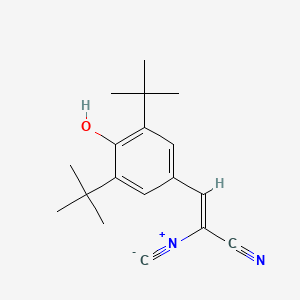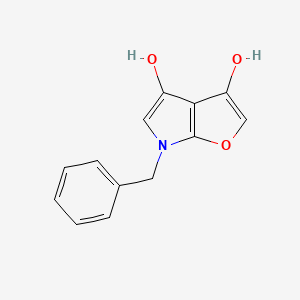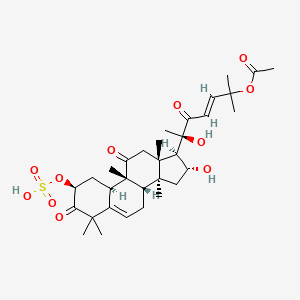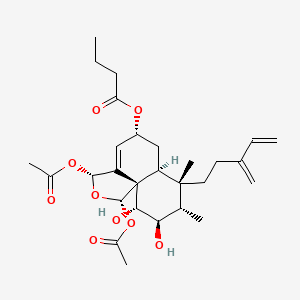
5-(Hydroxymethyl)-2-methoxybenzene-1,3-diol
Übersicht
Beschreibung
5-(Hydroxymethyl)-2-methoxybenzene-1,3-diol is an organic compound belonging to the resorcinol family. It is characterized by the presence of a methoxy group and a hydroxymethyl group attached to a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-2-methoxybenzene-1,3-diol typically involves the hydroxymethylation of 2-methoxyresorcinol. One common method includes the reaction of 2-methoxyresorcinol with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the hydroxymethyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Hydroxymethyl)-2-methoxybenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products:
Oxidation: Formation of 2-methoxy-5-carboxyresorcinol.
Reduction: Formation of 2-methoxy-5-(hydroxymethyl)resorcinol alcohol derivatives.
Substitution: Formation of various substituted resorcinol derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Hydroxymethyl)-2-methoxybenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(Hydroxymethyl)-2-methoxybenzene-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Resorcinol: Lacks the methoxy and hydroxymethyl groups, making it less versatile in certain applications.
2-Methoxyresorcinol: Similar structure but lacks the hydroxymethyl group, affecting its reactivity and applications.
5-Hydroxymethylresorcinol:
Uniqueness: 5-(Hydroxymethyl)-2-methoxybenzene-1,3-diol stands out due to the presence of both methoxy and hydroxymethyl groups, which confer unique chemical reactivity and versatility. This makes it valuable in various synthetic and industrial applications.
Eigenschaften
Molekularformel |
C8H10O4 |
|---|---|
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-2-methoxybenzene-1,3-diol |
InChI |
InChI=1S/C8H10O4/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3,9-11H,4H2,1H3 |
InChI-Schlüssel |
CCZSPEMGEIWYHD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1O)CO)O |
Kanonische SMILES |
COC1=C(C=C(C=C1O)CO)O |
Synonyme |
3,5-dihydroxy-4-methoxybenzyl alcohol DHMBA compound |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[20-Ethyl-7,7-dimethyl-9-(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]butanoic acid](/img/structure/B1258073.png)

![(3S)-3-[(2S)-2-amino-4-hydroxy-3-oxobutyl]pyrrolidin-2-one](/img/structure/B1258076.png)






![2-(3,5-dimethyl-1-pyrazolyl)-N-[[3-(4-fluorophenyl)-1-(4-methylphenyl)-4-pyrazolyl]methyl]ethanamine](/img/structure/B1258085.png)




